molecular formula C24H21N3O7S B12035662 Methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300722-03-6

Methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12035662
CAS No.: 300722-03-6
M. Wt: 495.5 g/mol
InChI Key: FDQGQIQOOURLDD-YBFXNURJSA-N
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Description

Methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with a thiazolopyrimidine derivative under basic conditions, followed by nitration and esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing reaction times and costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield various functionalized derivatives .

Scientific Research Applications

Methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiazolopyrimidine core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Methyl 5-(3,4-dimethoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to similar compounds .

Properties

CAS No.

300722-03-6

Molecular Formula

C24H21N3O7S

Molecular Weight

495.5 g/mol

IUPAC Name

methyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[(3-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H21N3O7S/c1-13-20(23(29)34-4)21(15-8-9-17(32-2)18(12-15)33-3)26-22(28)19(35-24(26)25-13)11-14-6-5-7-16(10-14)27(30)31/h5-12,21H,1-4H3/b19-11+

InChI Key

FDQGQIQOOURLDD-YBFXNURJSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=N1)C4=CC(=C(C=C4)OC)OC)C(=O)OC

Origin of Product

United States

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